molecular formula C14H11ClN4O B5775652 N-1H-benzimidazol-2-yl-N'-(3-chlorophenyl)urea

N-1H-benzimidazol-2-yl-N'-(3-chlorophenyl)urea

Cat. No. B5775652
M. Wt: 286.71 g/mol
InChI Key: YBMWQUIVUSOXGD-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic compound that is a part of many bioactive compounds and has diverse biological and clinical applications . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .


Synthesis Analysis

Benzimidazole derivatives have been synthesized in good yields by involving 1-(1H-benzimidazol-2-yl)-2-bromoethanone, 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine, and N-benzylidene-4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine as reactive intermediates .


Molecular Structure Analysis

The benzimidazole core is planar and is a crucial component of many drugs . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions .


Chemical Reactions Analysis

Benzimidazole derivatives have found numerous applications in organic synthesis . They are significant for medicinal chemistry due to their diverse biological activity .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antibacterial Activity

Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea, have been found to be active against various bacterial diseases . They have been used in the development of new active antimicrobial agents to combat multi-drug-resistant bacteria and fungi . For instance, N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, a derivative of benzimidazole, showed good activity against E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa bacterial strains .

Anticancer Activity

Benzimidazole derivatives have shown potential as anticancer agents . They have been found to have cytotoxic effects on human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (OVCAR-3) cell lines . For example, (2 E )-1- (1- (3-morpholinopropyl)-1 H -benzimidazol-2 -yl)-3-phenyl-2-propen-1-one) (23a), a benzimidazole derivative, reduced the proliferation of MCF-7 and OVCAR-3 cell lines, demonstrating superior outcomes to those of cisplatin .

Synthesis of New Benzoylurea Derivatives

N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea can be used in the synthesis of new benzoylurea derivatives . These derivatives have been examined for their cytotoxic activity against human breast cancer cells (MCF-7) .

Antineoplastic Activity

Benzimidazole derivatives, including N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea, have demonstrated marked antineoplastic activity in low micromolar concentrations in in vitro tumor models .

Antimicrobial Activity

Benzimidazole derivatives have been synthesized and studied for their predicted bioactivity and actual antibacterial activity . They have been found to be active against E. coli, S. aureus, K. pnuemoniae, and P. aeruginosa bacterial strains .

Bioactivity Prediction

Benzimidazole derivatives have been studied for their predicted bioactivity using Molinspiration software . This software allows researchers to predict the bioactivity of these compounds before testing them in the lab .

Mechanism of Action

Target of Action

The primary target of N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Mode of Action

The compound interacts with its target, IRE1, by binding to it. This binding leads to the auto-activation of the enzyme . The active endoribonuclease domain of IRE1 then splices XBP1 mRNA to generate a potent transcriptional activator . This process results in the upregulation of genes involved in protein folding, secretion, and degradation to restore the cell’s normal function .

Biochemical Pathways

The compound primarily affects the unfolded protein response (UPR) pathway . The UPR pathway is a cellular stress response related to the endoplasmic reticulum. It is activated in response to an accumulation of unfolded or misfolded proteins in the ER . The downstream effects include upregulation of genes involved in protein folding, secretion, and degradation .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties, as well as its bioavailability, would significantly impact its therapeutic efficacy .

Result of Action

The activation of the UPR pathway by N-1H-benzimidazol-2-yl-N’-(3-chlorophenyl)urea helps the cell cope with the accumulation of unfolded or misfolded proteins, thereby restoring normal cellular function . This can have significant implications in diseases where protein misfolding is a key factor, such as neurodegenerative diseases .

Future Directions

The medicinal property of benzimidazole is still in great demand and a matter of study to explore new molecules in the field of medicinal chemistry . The development of efficient methods to synthesize biologically important heterocyclic compounds from readily available starting materials is attractive and significant in organic and medicinal chemistry .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O/c15-9-4-3-5-10(8-9)16-14(20)19-13-17-11-6-1-2-7-12(11)18-13/h1-8H,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMWQUIVUSOXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-2-yl)-3-(3-chlorophenyl)urea

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